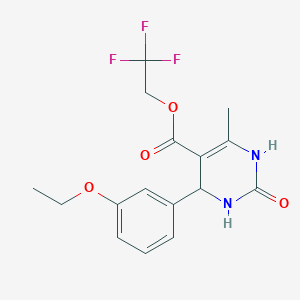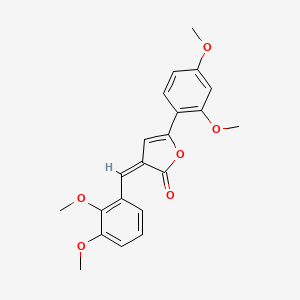
5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as BMTP-11, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique properties make it an attractive candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects:
5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, it has also been found to have anti-inflammatory and antioxidant effects. These properties make it a potential candidate for the treatment of a variety of diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potency. It has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is its stability. It is a relatively unstable compound and can degrade over time, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for the study of 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of new cancer therapies based on its anti-cancer properties. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one and to optimize its synthesis and stability.
Métodos De Síntesis
The synthesis of 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves a multi-step process that requires several chemical reactions. The starting materials for the synthesis are 2-bromo-3-phenylpropenal and thiosemicarbazide, which undergo a condensation reaction to form 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-1,3-thiazolidine-2-thione. This compound is then oxidized to form 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one.
Aplicaciones Científicas De Investigación
5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has potent anti-cancer properties and can induce apoptosis (cell death) in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
(5E)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNOS2/c1-15-12(16)11(18-13(15)17)8-10(14)7-9-5-3-2-4-6-9/h2-8H,1H3/b10-7-,11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCHHUAYIQHVER-BDLVGCLISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC(=CC2=CC=CC=C2)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C(=C\C2=CC=CC=C2)\Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-indol-2-yl)phenyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5143850.png)
![1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5143858.png)
![N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea](/img/structure/B5143860.png)

![2-(methylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5143890.png)
![4-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5143895.png)
![4-(5-acetyl-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143904.png)
![ethyl 4-amino-2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5143908.png)


![2-[5-(4-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5143935.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B5143941.png)
![rel-(1R,2R,4R)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5143949.png)
![4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5143958.png)